![molecular formula C10H13Cl3N2O2S B2970151 1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride CAS No. 1049768-10-6](/img/structure/B2970151.png)
1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride plays a role as a pharmaceutical intermediate. Studies have explored its synthesis from 2,6-dichloro-nitrobenzene and piperazine through various chemical processes such as alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis. This synthesis has been a topic of research due to its potential applications in pharmaceuticals (Quan, 2006); (Li Ning-wei, 2006).
Adenosine A2B Receptor Antagonists
Research has been conducted on the development of adenosine A2B receptor antagonists using derivatives of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines. These antagonists have shown subnanomolar affinity and high selectivity, contributing to the understanding of adenosine receptors and their potential therapeutic applications (Borrmann et al., 2009).
Biological Screening
A series of derivatives related to 1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride have been synthesized and screened for various biological activities. These include antibacterial, antifungal, and anthelmintic activities. Molecular docking studies have been employed to analyze the interactions with target proteins, revealing insights into their potential therapeutic applications (Khan et al., 2019).
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant activities of sulfonamide and amide derivatives of piperazine, which includes compounds related to 1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride, has been conducted. These compounds have been evaluated against various bacterial and fungal strains, offering insights into their potential use in treating infectious diseases (Bhatt et al., 2016).
properties
IUPAC Name |
1-(2,6-dichlorophenyl)sulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S.ClH/c11-8-2-1-3-9(12)10(8)17(15,16)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCONCCITRWVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.